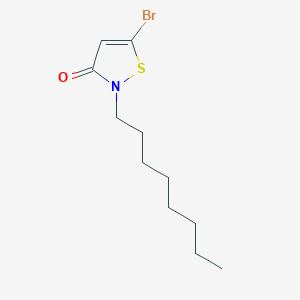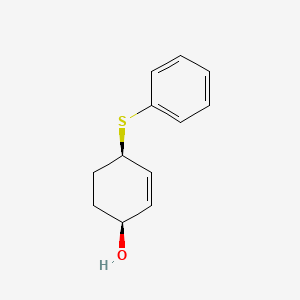
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with a phenylsulfanyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexene is reacted with phenylsulfanyl chloride in the presence of a base to form the intermediate (1S,4R)-4-(Phenylsulfanyl)cyclohexene. This intermediate is then subjected to hydroboration-oxidation to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cyclohex-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclohex-2-en-1-ol: Lacks the phenylsulfanyl group, making it less hydrophobic.
4-(Phenylsulfanyl)cyclohexanol: Saturated analog with different reactivity.
Phenylsulfanylbenzene: Lacks the cyclohexene ring, affecting its chemical properties.
Uniqueness: (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is unique due to the combination of a phenylsulfanyl group and a hydroxyl group on a cyclohexene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
60789-36-8 |
|---|---|
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
(1S,4R)-4-phenylsulfanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-6,8,10,12-13H,7,9H2/t10-,12+/m1/s1 |
Clave InChI |
HKDMEOFSNZQRDA-PWSUYJOCSA-N |
SMILES isomérico |
C1C[C@H](C=C[C@H]1O)SC2=CC=CC=C2 |
SMILES canónico |
C1CC(C=CC1O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
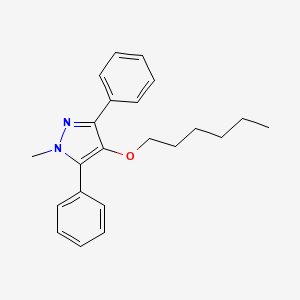
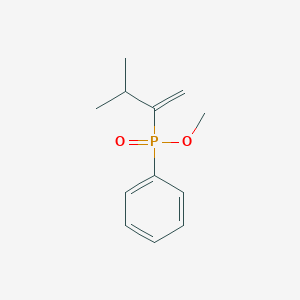
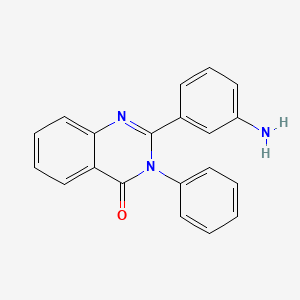
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
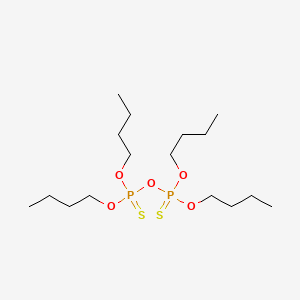
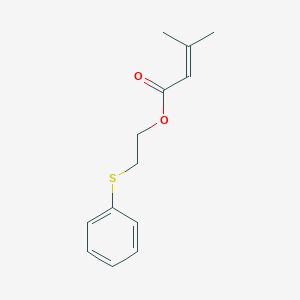
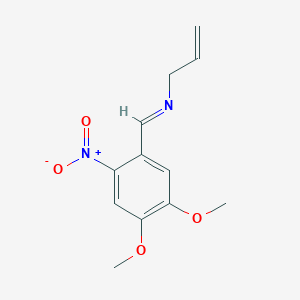

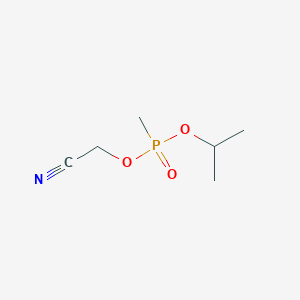
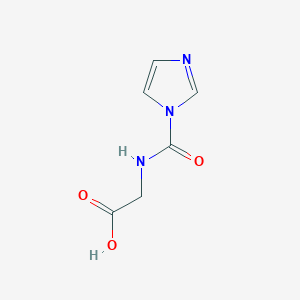
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
